(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate
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Description
(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The compound , due to its structural complexity, has been a subject of interest in the synthesis and study of heterocyclic compounds. Its core structure, a tetrahydrobenzo[b]thiophene derivative, has been utilized in various chemical reactions to produce a wide range of heterocyclic compounds. These synthetic pathways often involve reactions with enaminonitriles, leading to the formation of amide derivatives, which are further reacted to yield phenyl hydrazone derivatives. These derivatives can undergo cyclization to produce pyridazine and pyridine derivatives, showcasing the compound's versatility in synthesizing fused heterocyclic compounds with potential antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).
Antitumor and Antimicrobial Applications
The structural motif of the compound has been explored for its potential in antitumor evaluations. Specifically, derivatives of the tetrahydrobenzo[b]thiophene, synthesized through interactions with ethyl cyanoacetate, have shown significant antitumor activities. These synthesized heterocyclic derivatives, which include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been tested for their antiproliferative activity against various human cancer cell lines, revealing high inhibitory effects (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, the compound's derivatives have been synthesized and characterized, showing potential antimicrobial evaluation and docking studies, further indicating its applicability in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Structural Analysis and Characterization
Studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have revealed insights into their molecular conformations and modes of supramolecular aggregation. These investigations help in understanding the structural characteristics of such compounds, which are crucial for their potential applications in material science and pharmaceuticals (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Properties
IUPAC Name |
[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c27-15-18(24(31)29-25-22(23(28)30)20-8-4-5-9-21(20)34-25)14-16-10-12-19(13-11-16)33-26(32)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9H2,(H2,28,30)(H,29,31)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLTZFYKIZUTEG-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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